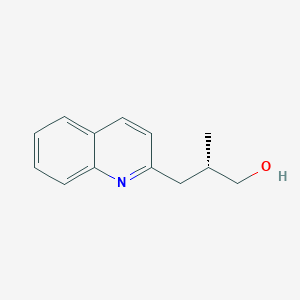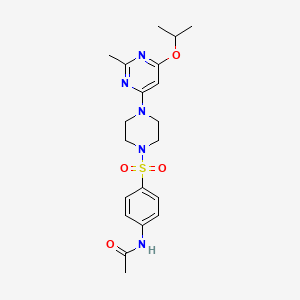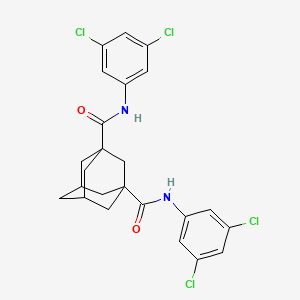
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "2-Methyl-3-(2-quinolinyl)propan-1-ol" and is commonly referred to as "MQP" in scientific literature.
Mecanismo De Acción
The mechanism of action of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is not fully understood. However, studies have suggested that the compound interacts with metal ions and forms stable complexes that can catalyze various chemical reactions. The compound has also been shown to have an inhibitory effect on certain enzymes, which may contribute to its antimicrobial and antitumor properties.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has a low toxicity profile and does not exhibit any significant adverse effects on living organisms. The compound has been shown to have antimicrobial activity against various bacterial and fungal strains. Additionally, (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has been shown to have antitumor activity against certain cancer cell lines. The compound has also been investigated for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is its versatility in various fields of scientific research. The compound can be easily synthesized in the laboratory and has a wide range of potential applications. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has not been extensively studied in vivo, which may limit its potential applications in clinical research.
Direcciones Futuras
There are several potential future directions for research on (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol. One area of research is the development of new metal complexes using this compound as a ligand for catalytic applications. Additionally, further investigation into the antimicrobial, antitumor, and anti-inflammatory properties of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol may lead to the development of new therapeutic agents. Finally, the development of new synthetic methods for (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol may improve the yield and purity of the product, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol involves a multistep process that starts with the reaction of 2-quinolinecarboxaldehyde with 2-methyl-1,3-propanediol in the presence of a catalyst such as sodium ethoxide. The resulting product is then subjected to further reaction with a reducing agent such as lithium aluminum hydride to yield the final product. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is its use as a ligand in the synthesis of metal complexes for catalytic applications. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties.
Propiedades
IUPAC Name |
(2S)-2-methyl-3-quinolin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)8-12-7-6-11-4-2-3-5-13(11)14-12/h2-7,10,15H,8-9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQVDYGBKFVKI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NC2=CC=CC=C2C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)

![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)

![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)



![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)